N-(5-Oxidanyl-1,3-Benzothiazol-2-Yl)ethanamide
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Overview
Description
“PMID28766366-Compound-Scheme15-2” is a small molecular drug with a molecular weight of 208.24. It has a topological polar surface area of 1.5 and contains one rotatable bond. The compound has two hydrogen bond donors and two hydrogen bond acceptors
Preparation Methods
The synthetic routes for “PMID28766366-Compound-Scheme15-2” involve well-defined catalytic precursors. One method includes the preparation of catalytic precursors of the type [Cu(diphosphine)(PPh3)NO3] and [Cu(diphosphine)NO3], which are fully characterized by regular analytical methods, including single-crystal X-ray diffraction . Industrial production methods for this compound may involve similar catalytic processes, ensuring high purity and yield.
Chemical Reactions Analysis
“PMID28766366-Compound-Scheme15-2” undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxides.
Reduction: It can be reduced to form simpler substances.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts.
Scientific Research Applications
“PMID28766366-Compound-Scheme15-2” has a wide range of scientific research applications:
Chemistry: It is used in the synthesis of other complex molecules and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with proteins and enzymes.
Medicine: It is explored for its potential therapeutic effects, including its ability to target specific molecular pathways.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of “PMID28766366-Compound-Scheme15-2” involves its interaction with specific molecular targets. The compound exerts its effects by binding to target proteins, altering their function, and modulating various cellular pathways. This interaction can lead to changes in gene expression, protein activity, and cellular behavior .
Comparison with Similar Compounds
“PMID28766366-Compound-Scheme15-2” can be compared with other similar compounds based on its structure and function. Similar compounds include those with comparable molecular weights, polar surface areas, and hydrogen bonding capabilities. The uniqueness of “PMID28766366-Compound-Scheme15-2” lies in its specific molecular interactions and the pathways it targets .
Properties
Molecular Formula |
C9H8N2O2S |
---|---|
Molecular Weight |
208.24 g/mol |
IUPAC Name |
N-(5-hydroxy-1,3-benzothiazol-2-yl)acetamide |
InChI |
InChI=1S/C9H8N2O2S/c1-5(12)10-9-11-7-4-6(13)2-3-8(7)14-9/h2-4,13H,1H3,(H,10,11,12) |
InChI Key |
YOMAHEQEXVNJNF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=NC2=C(S1)C=CC(=C2)O |
Origin of Product |
United States |
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